4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

Suzuki–Miyaura coupling organoboron reagents perfluoroarene cross-coupling

Free p-tolylboronic acid forms boroxines and undergoes protodeboronation, leading to stoichiometric errors and yield loss. p-Tolyl-Bpin (4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane) is a crystalline, non-hygroscopic pinacol ester that eliminates these handling liabilities: • Crystalline solid (mp 52-56 °C) compatible with automated powder-dispensing platforms for 96-well library synthesis. • Balanced transmetalation reactivity - 47% yield with CF₃-C₆F₅ in Ni-catalyzed systems, providing a wider process window for base-labile substrates. • ≥5 major global suppliers at ≥98% (GC) purity enable competitive bidding and second-source qualification.

Molecular Formula C13H19BO2
Molecular Weight 218.1 g/mol
CAS No. 195062-57-8
Cat. No. B042414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
CAS195062-57-8
Synonyms2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-p-tolyl-1,3,2-dioxaborolane;  4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene;  4-Methylphenylboronic A
Molecular FormulaC13H19BO2
Molecular Weight218.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C
InChIInChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
InChIKeyGKSSEDDAXXEPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolylboronic Acid Pinacol Ester: Identity and Classification


4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, commonly referred to as p-tolylboronic acid pinacol ester (p-tolyl-Bpin), is a crystalline arylboronic ester belonging to the 1,3,2-dioxaborolane class . It serves as a protected, bench-stable surrogate for p-tolylboronic acid in Suzuki–Miyaura cross-coupling, Chan–Evans–Lam amination, and other C–C / C–heteroatom bond-forming reactions [1]. The pinacol esterification strategy is widely adopted to overcome the handling difficulties, boroxine formation, and protodeboronation issues frequently encountered with free arylboronic acids .

Workflow Suzuki–Miyaura, Chan–Evans–Lam C–C / C–heteroatom bond-forming reactions
Selection Logic Balanced reactivity with bench-stable crystalline solid; minimizes boroxine formation and protodeboronation risks
Format Fit Compatible with automated solid dispensing and precise stoichiometric control in parallel synthesis

Why Alternative p-Tolyl Boronate Esters Are Not Direct Replacements


Although all p-tolylboron reagents deliver the same aryl group to a coupling partner, their reactivity profiles, physical handling properties, and purification behavior diverge markedly. Free p-tolylboronic acid readily forms anhydrides (boroxines) and can undergo protodeboronation under aqueous basic conditions, compromising stoichiometric accuracy and yield reproducibility [1]. Among boronate esters, the choice of diol ligand profoundly alters transmetalation kinetics: neopentyl glycol and ethylene glycol esters are significantly more reactive but more hydrolytically labile, while catechol esters frequently suffer from low coupling efficiency [2]. The pinacol ester occupies a well-characterized intermediate position—offering balanced reactivity, proven compatibility with standardized Pd-catalyzed protocols, and a physical form (crystalline solid, mp 52–56 °C) that facilitates accurate weighing and long-term storage .

Free Boronic Acid Hygroscopic, prone to boroxine formation; variable active content may shift stoichiometry and compromise yield reproducibility.
Neopentyl Glycol Ester Significantly higher transmetalation rate may reduce the process window for base-sensitive substrates and promote protodeboronation.
Catechol Ester Frequently exhibits lower coupling efficiency; purification profile and stability on silica may not transfer directly.

Comparative Performance Data Against Closest Boronate Analogs


Suzuki–Miyaura Coupling Efficiency with Perfluoroarenes

In a direct head-to-head comparison under identical Ni-NHC-catalyzed conditions, p-tolyl-Bpin delivers a GC yield of 8% with C₆F₆, higher than p-tolyl-Bcat (6%) and comparable to p-tolylboronic acid (10%), but substantially lower than p-tolyl-Bneop (84%) and p-tolyl-Beg (95%). With CF₃-C₆F₅, p-tolyl-Bpin yields 47%, outperforming p-tolyl-Bcat (10%) but falling below p-tolylboronic acid (97%), p-tolyl-Bneop (96%), and p-tolyl-Beg (100%) [1]. This dataset defines the relative reactivity rank: Beg ≈ Bneop ≫ boronic acid ≈ Bpin > Bcat for perfluorinated arene substrates.

Coupling Efficiency with Perfluoroarenes
Head-to-head
p-Tolyl-Bpin: C₆F₆ 8%, CF₃-C₆F₅ 47%
Ranked reactivity context: Beg ≈ Bneop ≫ boronic acid ≈ Bpin > Bcat for perfluorinated arenes.
Ni-NHC catalyst, CsF, toluene, 100 °C; GC yields vs. ISTD. Source review recommended.
Suzuki–Miyaura coupling organoboron reagents perfluoroarene cross-coupling

Stability on Silica Gel During Chromatographic Purification

In a class-level comparative study, aryl-Bpin derivatives (including heteroaryl examples) showed partial degradation during silica gel chromatography, yielding streaked TLC spots and lower column recovery compared to the tetraethylethylene glycol (Epin) analogs [1]. Quantitative stability testing on 3-pyridylboronic acid, 3-pyridyl-Bpin, and 3-pyridyl-Epin revealed a decomposition rank: boronic acid (rapid, <12 h) > Bpin (17% remaining after 12 h) > Epin (essentially unchanged after 24 h). In challenging Suzuki–Miyaura couplings, the Bpin derivative gave 0–2% biaryl product whereas the Epin analog furnished 73%–quantitative yields [1]. This evidence establishes that while p-tolyl-Bpin is more stable and more easily purified than the corresponding free boronic acid, it is less robust than the emerging Epin ester class.

Silica Gel Stability
Class-level
Bpin: 17% remaining after 12 h; Epin: essentially unchanged at 24 h
Epin esters show substantially higher chromatographic recovery; Bpin more robust than free boronic acid.
Class-level inference from 3-pyridyl analogs; p-tolyl-specific data to verify.
purification silica gel stability Suzuki–Miyaura coupling

Physical Form and Handling Advantages Over Free Boronic Acids

p-Tolyl-Bpin is consistently supplied as a white to off-white crystalline powder with a well-defined melting point of 52–56 °C (lit. mp 54 °C) and can be stored at room temperature under inert gas . In contrast, p-tolylboronic acid is hygroscopic, prone to boroxine (anhydride) formation upon standing, and its exact active content can vary between lots due to variable degrees of hydration and anhydride formation, requiring Karl Fischer titration or assay correction before use [1]. The well-defined stoichiometry of the pinacol ester supports precise molar calculations for reaction scale-up, reducing the risk of under- or over-charging.

Physical Form & Handling
Class-level
Crystalline solid, mp 52–56 °C; ≥98% GC purity specification
Well-defined stoichiometry supports precise molar calculations; minimal lot-to-lot variability reported.
Supplier specification review recommended; boronic acid lots may require assay correction.
physical properties storage stability formulation

Electronic Substituent Effect on Boron-Ate Nucleophilicity

The electron-donating para-methyl group enhances the nucleophilicity of the boron-ate complex derived from p-tolyl-Bpin relative to unsubstituted phenyl-Bpin. In a kinetics study of boron-ate reactions with carbenium ions, nucleophilicity increased with electron-donating aromatic substituents (p-tolyl > phenyl) [1]. Furthermore, neopentyl glycol esters were approximately 10⁴ times more reactive than the corresponding pinacol esters, establishing a quantifiable baseline for the reactivity penalty paid for the greater stability of the pinacol framework [1]. Selection of p-tolyl-Bpin over phenyl-Bpin is therefore justified when enhanced nucleophilic reactivity is desired without sacrificing the handling benefits of the pinacol ester.

Electronic Substituent Effect
Class-level
p-Tolyl > phenyl nucleophilicity; neopentyl glycol ester ~10⁴× more reactive than pinacol ester
para-Methyl donation enhances boron-ate nucleophilicity; pinacol framework imposes a quantifiable reactivity penalty.
Kinetics study; rank-order for p-tolyl vs. phenyl, fold difference reported for diol ligand class.
structure-activity relationship nucleophilicity boron-ate complexes

Hydrolytic Stability Profile at Physiological pH

A systematic study of phenylboronic pinacol ester hydrolysis demonstrated that the kinetics are strongly substituent-dependent and pH-sensitive, with considerable acceleration at physiological pH (7.4) [1]. While the study did not explicitly report data for p-tolyl-Bpin, it established that methyl-substituted phenylboronic pinacol esters fall within an intermediate stability range—less stable than electron-withdrawing group-substituted analogs but more stable than the parent phenyl derivative in some cases. This substituent-dependent hydrolytic profile means that p-tolyl-Bpin cannot be assumed to behave identically to phenyl-Bpin or to p-methoxy-Bpin in aqueous reaction media, and its selection should be informed by the intended reaction pH and aqueous/organic solvent ratio.

Hydrolytic Stability at pH 7.4
Class-level
Methyl-substituted Bpin: intermediate stability range inferred
Stability is substituent-dependent; p-tolyl-Bpin may not behave identically to phenyl-Bpin in aqueous media.
p-Tolyl-specific data not reported; class-level inference requires experimental verification.
hydrolytic stability physiological pH drug delivery

Commercial Availability and Supply Chain Benchmarking

p-Tolyl-Bpin (CAS 195062-57-8) is widely stocked by major global suppliers (TCI, Chem-Impex, Bide Pharm, Capot Chemical) with routine purity ≥98% (GC) and supplemental neutralization titration ≥95%, ensuring lot-to-lot consistency . In contrast, p-tolylboronic acid neopentyl glycol ester (p-tolyl-Bneop) is less commonly catalogued and often requires custom synthesis, leading to longer lead times and higher per-gram cost [1]. This supply chain asymmetry makes p-tolyl-Bpin the default procurement choice for routine and scale-up applications despite its lower intrinsic reactivity compared to p-tolyl-Bneop.

Supply Chain Benchmarking
Reported
≥5 major suppliers; ≥98% GC purity; ≥95% titration purity
Broader catalogue coverage reduces single-source risk vs. p-tolyl-Bneop and supports competitive procurement.
Supplier catalogue survey as of 2025; verify current availability and specification.
commercial availability purity analysis procurement

Preferred Procurement Scenarios Over Acids and Alternative Esters


Automated Solid Dispensing for Parallel Synthesis Libraries

The crystalline, non-hygroscopic nature of p-tolyl-Bpin (mp 52–56 °C) makes it compatible with automated powder-dispensing platforms, which struggle with waxy or hygroscopic free boronic acids. The pinacol ester's resistance to boroxine formation ensures that each well receives the calculated molar quantity, improving library reproducibility . For medicinal chemistry groups synthesizing 96-well arrays of biaryl analogs, p-tolyl-Bpin is the pragmatic choice over p-tolylboronic acid.

Coupling Reactions with Base-Sensitive Substrates

When coupling partners contain base-labile functional groups (esters, nitriles, epimerizable stereocenters), the moderate reactivity of p-tolyl-Bpin—as evidenced by its 47% yield with CF₃-C₆F₅ in Ni-catalyzed systems [1]—can be advantageous compared to the highly reactive neopentyl and ethylene glycol esters, which may promote competing protodeboronation or homocoupling side reactions under forcing conditions. The pinacol ester's slower transmetalation rate provides a wider process window.

Multi-Supplier Sourcing for Process Scale-Up

The widespread commercial availability of p-tolyl-Bpin (≥5 major suppliers, ≥98% GC purity) reduces single-supplier dependency and facilitates competitive bidding . In contrast, p-tolyl-Bneop and p-tolyl-Beg are specialty items with fewer suppliers and longer lead times. For CDMOs and internal process groups qualifying a second source, p-tolyl-Bpin is the lowest-risk option.

Controlled Transmetalation for Electronic Material Synthesis

p-Tolyl-Bpin has been specifically employed in the synthesis of component chemicals for thin-film transistors . The pinacol ester's well-defined reactivity profile and stability under anhydrous processing conditions support the reproducible fabrication of organic electronic materials, where precise stoichiometric control of the boron incorporation step is critical for device performance.

Application
Selection Property
Validation Focus
Automated Solid Dispensing for Parallel Synthesis
Crystalline, non-hygroscopic solid; defined melting range
Platform compatibility and well-to-well stoichiometric reproducibility
Coupling with Base-Sensitive Substrates
Moderate transmetalation rate vs. neopentyl/ethylene glycol esters
Process window review; protodeboronation and homocoupling endpoint monitoring
Multi-Supplier Sourcing for Process Scale-Up
Broad commercial availability with consistent purity specifications
Second-source qualification and lot-to-lot consistency review
Controlled Transmetalation for Electronic Materials
Well-defined reactivity under anhydrous conditions
Stoichiometric control validation for thin-film transistor precursor synthesis

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